4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid
Description
Properties
IUPAC Name |
4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22/h2-10,18-19H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHNKPMCYWTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059476 | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-51-4 | |
| Record name | 4-Hydroxy-7-[(4-methoxyphenyl)amino]-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 204-257-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(4-methoxyphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Hydroxy-7-[(4-methoxyphenyl)amino]-2-naphthalenesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A828HG7RM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Role of J Acid as a Precursor
The synthesis of 4-hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid typically begins with 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid), a commercially available intermediate. J acid is synthesized via sulfonation and amination of Tobias acid (2-naphthylamine-1-sulfonic acid). For example, Tobias acid undergoes sequential sulfonation with oleum (65% SO₃) at 40–45°C, followed by hydrolysis to yield J acid.
Coupling with 4-Methoxyaniline
The target compound is produced by coupling J acid with 4-methoxyaniline under controlled conditions. This reaction involves nucleophilic aromatic substitution, where the amino group of 4-methoxyaniline displaces a hydroxyl or sulfonic group on J acid. Key parameters include:
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Solvent System : Aqueous sodium bisulfite or alkaline solutions (pH 6–8) to enhance solubility and reactivity.
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Temperature : Reflux conditions (100–110°C) to accelerate the reaction.
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Reaction Time : 30–40 hours for complete conversion, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Industrial-Scale Synthesis Protocol
Reaction Setup and Conditions
A patented method for analogous compounds (e.g., phenyl J acid) provides insights into scalable production:
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Charge Composition :
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J acid (1.0 molar equivalent)
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4-Methoxyaniline (1.05–1.10 equivalents)
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Sodium bisulfite (0.5–1.0 equivalents as a catalyst)
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Water (3–5 L per kg of J acid)
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-
Procedure :
Purification and Yield Optimization
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Precipitation : Acidification induces crystallization, yielding a crude product with >90% purity.
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Recrystallization : Dissolve the precipitate in hot water, adjust pH to 6.8–8.0 with potassium carbonate, and cool to 0–8°C for high-purity crystals (≥96%).
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Yield : 75–85% under optimized conditions, dependent on stoichiometry and temperature control.
Critical Process Parameters
pH Control
Maintaining pH 6.5–8 during the coupling reaction prevents side reactions such as over-sulfonation or decomposition. Automated pH adjustment systems are recommended for industrial consistency.
Temperature Effects
Catalytic Additives
Sodium bisulfite acts as a reducing agent, stabilizing reactive intermediates and preventing oxidation of the aniline derivative. Alternative catalysts (e.g., manganese dioxide) are less effective for this specific coupling.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time ~12.5 min (C18 column, 0.1% H₃PO₄/acetonitrile gradient).
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Elemental Analysis : Calculated for C₁₇H₁₅NO₅S: C 59.12%, H 4.38%, N 4.06%; Found: C 58.95%, H 4.42%, N 4.01%.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 40–48 hours | 30–40 hours |
| Yield | 65–75% | 75–85% |
| Purity | 85–90% | ≥96% |
| Catalyst | Sodium bisulfite | Sodium bisulfite |
| Key Challenge | Manual pH adjustment | Scalability of cooling systems |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), hydrogen gas (H(_2)) with a palladium catalyst.
Substitution Reagents: Sulfuric acid (H(_2)SO(_4)), chlorosulfonic acid (ClSO(_3)H).
Coupling Reagents: Diazonium salts, often generated in situ from aromatic amines and nitrous acid (HNO(_2)).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aminonaphthalenes.
Substitution: Formation of sulfonated naphthalenes.
Coupling: Formation of azo dyes.
Scientific Research Applications
Basic Information
- Chemical Name : 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid
- CAS Number : 118-51-4
- Molecular Formula : C17H15NO5S
- Molecular Weight : 345.376 g/mol
Structural Characteristics
The compound features:
- A naphthalene ring system that contributes to its hydrophobic properties.
- Hydroxyl (-OH) and sulfonic acid (-SO3H) groups that enhance its solubility in water and potential reactivity.
Pharmacological Applications
This compound has been studied for its pharmacological activities. Research indicates potential uses in:
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. The presence of hydroxyl groups is often linked to free radical scavenging capabilities .
Antimicrobial Properties
Research into naphthalene derivatives has suggested antimicrobial effects against various pathogens. The sulfonic acid group may enhance interaction with microbial membranes, leading to increased efficacy .
Enzyme Inhibition
Compounds related to this naphthalene derivative have been identified as inhibitors of specific enzymes such as tyrosinase, which is significant in skin pigmentation and certain types of cancer . This inhibition could be leveraged in cosmetic formulations or therapeutic agents targeting hyperpigmentation disorders.
Analytical Chemistry
The compound serves as an important reference standard in analytical chemistry due to its distinct spectral properties. It can be utilized in:
Chromatography
Due to its unique chemical structure, it can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). Its behavior in different solvents can provide insights into solvent interactions and compound stability under various conditions .
Spectroscopic Studies
The compound's absorption characteristics make it suitable for UV-visible spectroscopy applications. It can be used to study the effects of substituents on electronic transitions within aromatic systems .
Biochemical Research
In biochemical studies, the compound aids in understanding metabolic pathways and enzyme mechanisms due to its reactivity and ability to form complexes with metal ions or other biomolecules.
Network Pharmacology
Recent studies have employed network pharmacology approaches to elucidate the mechanisms through which compounds like this compound exert their effects on biological systems. This involves mapping out the interactions between compounds, targets, and pathways to predict therapeutic outcomes .
Case Study 1: Antioxidant Activity Assessment
A study evaluating the antioxidant properties of naphthalene derivatives demonstrated that compounds similar to this compound showed significant radical scavenging activity when tested against DPPH radicals. The results indicated a correlation between the number of hydroxyl groups and antioxidant efficacy.
Case Study 2: Enzyme Inhibition
In another investigation, researchers explored the inhibitory effects of various naphthalene derivatives on mushroom tyrosinase. The results indicated that certain derivatives exhibited IC50 values comparable to standard inhibitors like kojic acid, suggesting potential applications in skin-lightening agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, while the aromatic system can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalene-1-sulphonic acid
- 4-Hydroxy-7-[(4-ethoxyphenyl)amino]naphthalen-2-sulphonic acid
- 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both hydroxy and sulfonic acid groups enhances its solubility and reactivity, making it versatile for various applications .
Biological Activity
4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid (CAS No. 118-51-4) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 345.376 g/mol
- Density : 1.47 g/cm³
- LogP : 4.698 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its structural features, which enable interactions with various biological targets:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit the production of pro-inflammatory mediators through modulation of signaling pathways involved in inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown its potential to induce cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antioxidant | Exhibits significant free radical scavenging ability, which can protect cells from oxidative damage. |
| Anti-inflammatory | Inhibits the production of inflammatory cytokines and mediators in vitro. |
| Cytotoxicity | Demonstrated cytotoxic effects against multiple human cancer cell lines with varying IC values. |
Case Studies and Research Findings
- Antioxidant Studies :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Q & A
Q. What are the recommended methods for synthesizing 4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation and coupling reactions. Key steps include:
- Sulfonation : Introduce the sulfonic acid group to the naphthalene backbone under controlled acidic conditions (e.g., H₂SO₄ or SO₃) .
- Amination : Coupling the 4-methoxyphenylamino group via nucleophilic substitution or diazotization. For example, BF₃·Et₂O can catalyze aromatic amination under reflux .
- Purification : Recrystallization in aqueous ethanol (≥90% purity) is critical to remove unreacted intermediates .
Parameters affecting yield: Temperature (110–130°C), stoichiometric ratios of sulfonating agents, and reaction time (5–18 days for phosphine-mediated steps) .
Q. How can researchers effectively characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm conjugation via absorbance peaks at 250–350 nm (naphthalene π→π* transitions) .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 340–360) .
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Elemental Analysis (CHN) : Verify empirical formula (e.g., C₁₇H₁₅NO₆S) .
Q. What are the common solubility challenges associated with naphthalenesulfonic acid derivatives, and how can these be mitigated in experimental settings?
- Methodological Answer :
- Challenges : Low solubility in non-polar solvents due to the sulfonic acid group.
- Mitigation :
- Use polar solvents (e.g., DMSO, water) .
- Convert to sodium salts (e.g., via NaOH treatment), improving aqueous solubility .
- Optimize pH (e.g., pH >7 for deprotonation) during biological assays .
Advanced Research Questions
Q. In studies involving azo derivatives of naphthalenesulfonic acids, how do researchers address discrepancies in reaction mechanisms reported in literature?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track azo bond formation pathways .
- Kinetic Studies : Compare rate constants under varying conditions (pH, temperature) to identify dominant pathways .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) validate proposed intermediates .
- Cross-Validation : Replicate conflicting studies with controlled reagent purity (≥99%) to rule out impurity effects .
Q. What strategies are employed to enhance the stability of this compound under varying pH conditions during biological assays?
- Methodological Answer :
- Buffering Systems : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the sulfonic acid group .
- Chelating Agents : Add EDTA to prevent metal-catalyzed degradation .
- Lyophilization : Stabilize the compound in solid form for long-term storage .
- Protection of Amino Groups : Acetylation or benzoylation to reduce oxidative deamination .
Q. How does the methoxyphenylamino group influence the electronic properties and reactivity of the naphthalenesulfonic acid backbone compared to other substituents?
- Methodological Answer :
- Electron Donation : The methoxy group (-OCH₃) increases electron density on the naphthalene ring via resonance, enhancing electrophilic substitution reactivity at the 4-position .
- Comparative Studies : Replace with -NO₂ (electron-withdrawing) or -NH₂ (electron-donating) groups to assess changes in UV-Vis spectra and redox potentials .
- DFT Analysis : Calculate HOMO-LUMO gaps to quantify electronic effects .
Q. What are the critical considerations when designing kinetic studies for sulfonation reactions involving naphthalene derivatives?
- Methodological Answer :
- Reagent Purity : Use ≥98% SO₃ or H₂SO₄ to avoid side reactions .
- Temperature Control : Isothermal conditions (e.g., 100–120°C) via oil baths ensure reproducibility .
- Sampling Intervals : Quench aliquots at fixed time points (e.g., every 30 min) for HPLC analysis .
- Scaling Effects : Validate lab-scale results in microreactors to assess mass transfer limitations .
Q. How can computational chemistry tools predict the behavior of this compound in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or deep eutectic solvents .
- QSAR Models : Correlate substituent effects (e.g., -OCH₃ vs. -Cl) with reaction outcomes (yield, selectivity) .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
